molecular formula C10H20O4Se B13835036 Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate

Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate

Cat. No.: B13835036
M. Wt: 283.23 g/mol
InChI Key: NYQYHKXOTJLVAH-UHFFFAOYSA-N
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Description

Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

The synthesis of ethyl 2,2-diethoxy-3-(methylselanyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve heating under reflux to drive the reaction to completion. Industrial production methods may employ continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. .

Scientific Research Applications

Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,2-diethoxy-3-(methylselanyl)propanoate involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, influencing their activity and function. Detailed studies are required to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate can be compared with other esters and selenium-containing compounds:

Properties

Molecular Formula

C10H20O4Se

Molecular Weight

283.23 g/mol

IUPAC Name

ethyl 2,2-diethoxy-3-methylselanylpropanoate

InChI

InChI=1S/C10H20O4Se/c1-5-12-9(11)10(8-15-4,13-6-2)14-7-3/h5-8H2,1-4H3

InChI Key

NYQYHKXOTJLVAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C[Se]C)(OCC)OCC

Origin of Product

United States

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